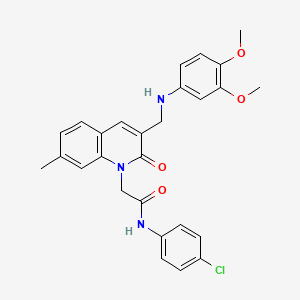
N-(4-chlorophenyl)-2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a quinolinone moiety, which is a common structure in many pharmaceuticals due to its ability to interact with various biological targets. The molecule also has a chlorophenyl group and a dimethoxyphenyl group, which could potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the quinolinone, chlorophenyl, and dimethoxyphenyl groups. These groups could potentially influence the compound’s conformation and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and dimethoxyphenyl groups could potentially influence its solubility, while the quinolinone moiety could influence its acidity .科学的研究の応用
Therapeutic Potential in Neurological Diseases
A novel anilidoquinoline derivative, closely related to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. This study highlighted the compound's potential in decreasing viral load and increasing survival rates in virus-infected mice, suggesting its utility in combating neurological viral infections (Joydeep Ghosh et al., 2008).
Anticancer Activity
Research into the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity. These compounds, including those structurally similar to the specified chemical, were nearly 1.5–3.0-fold more potent than the positive control, 5-FU, demonstrating significant potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial properties were investigated. These studies indicated that derivatives could be promising in developing new antimicrobial agents, showing effectiveness against various bacterial and fungal strains (N. Desai et al., 2007).
Antimalarial Activity
A series of compounds, including those resembling the chemical , were prepared and studied for their antimalarial potency. These studies found correlations between the chemical structures of these compounds and their antimalarial effectiveness, suggesting their potential in creating new antimalarial drugs (L. M. Werbel et al., 1986).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-17-4-5-18-13-19(15-29-22-10-11-24(34-2)25(14-22)35-3)27(33)31(23(18)12-17)16-26(32)30-21-8-6-20(28)7-9-21/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMJGVJOLBSHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)

![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)
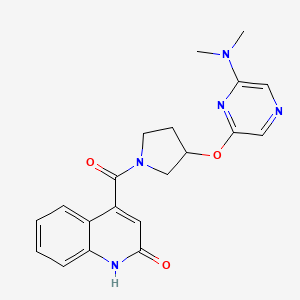
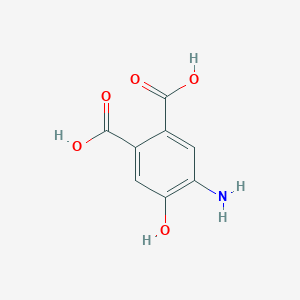

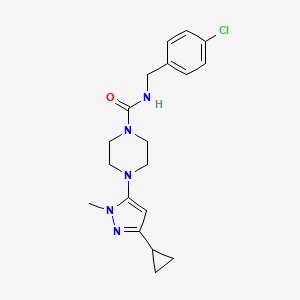
![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)
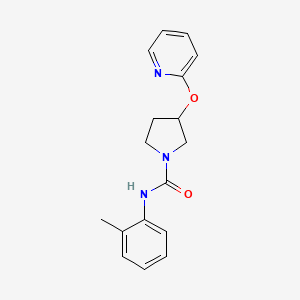

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)
![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)